molecular formula C17H22B2ClNO4 B1487528 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 1072944-28-5

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B1487528
CAS RN: 1072944-28-5
M. Wt: 361.4 g/mol
InChI Key: QJVLPNSCIQJOBO-UHFFFAOYSA-N
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Description

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C17H22B2ClNO4 . Its molecular weight is 361.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound should be stored in a dry place at 2-8°C .

Scientific Research Applications

Molecular Packing and Crystal Structures

Research on benzonitrile oxides, including studies on molecular packing properties, has shed light on the solid-state chemistry of these compounds. For instance, Ojala et al. (2017) determined the crystal structures of six furoxans, revealing insights into intermolecular interactions and packing motifs, which are crucial for understanding the physical properties of these materials (Ojala et al., 2017).

Synthesis and Characterization of Novel Polymers

Yu et al. (2009) focused on the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, highlighting the impact of specific functional groups on polymer properties, such as thermal stability and solubility, which are important for various applications (Yu et al., 2009).

Stereochemistry of Cyclic Organophosphorus Compounds

The study by Mikołajczyk et al. (1984) on the synthesis and crystal and molecular structure of meso-bis-(4,6-dimethyl-2-thio-1,3,2-dioxaphosphorinane-2-yl)-oxide highlights the significance of stereochemistry in designing compounds with specific properties (Mikołajczyk et al., 1984).

Electropolymerization and Conducting Polymers

Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers, demonstrating the importance of molecular design in the development of materials with desired electronic properties (Sotzing et al., 1996).

Hydroxy-Substituted Precursors for Polybenzoxazole

Kim and Lee (2001) researched hydroxy-substituted polyenaminonitrile as a soluble precursor for rigid-rod polybenzoxazole, indicating the role of specific substituents in facilitating polymer processing and performance (Kim & Lee, 2001).

properties

IUPAC Name

4-chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22B2ClNO4/c1-16(2)8-22-18(23-9-16)13-6-15(20)14(5-12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVLPNSCIQJOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2Cl)B3OCC(CO3)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22B2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674689
Record name 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-28-5
Record name 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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